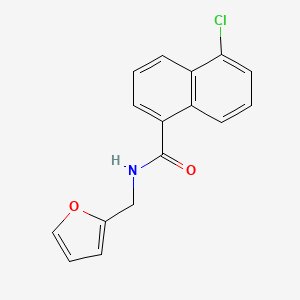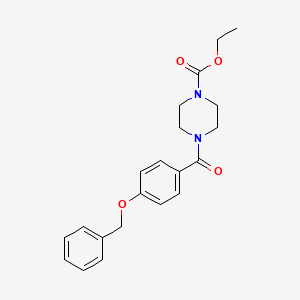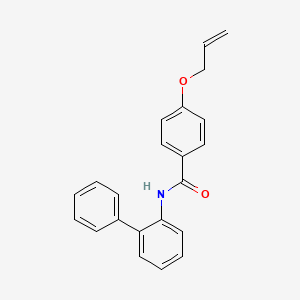![molecular formula C15H24ClNO3 B4398949 4-[2-(3-Propan-2-yloxyphenoxy)ethyl]morpholine;hydrochloride](/img/structure/B4398949.png)
4-[2-(3-Propan-2-yloxyphenoxy)ethyl]morpholine;hydrochloride
概要
説明
4-[2-(3-Propan-2-yloxyphenoxy)ethyl]morpholine;hydrochloride is a chemical compound with the molecular formula C15H23NO3·HCl It is a morpholine derivative that features both amine and ether functional groups
準備方法
The synthesis of 4-[2-(3-Propan-2-yloxyphenoxy)ethyl]morpholine;hydrochloride typically involves the reaction of 3-isopropoxyphenol with 2-chloroethylmorpholine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the chloroethylmorpholine, resulting in the formation of the desired product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
4-[2-(3-Propan-2-yloxyphenoxy)ethyl]morpholine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring or the phenoxy group can be substituted with other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
4-[2-(3-Propan-2-yloxyphenoxy)ethyl]morpholine;hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: The compound is used in the development of new materials and as an additive in various industrial processes.
作用機序
The mechanism of action of 4-[2-(3-Propan-2-yloxyphenoxy)ethyl]morpholine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or by altering their conformation. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
4-[2-(3-Propan-2-yloxyphenoxy)ethyl]morpholine;hydrochloride can be compared with other similar compounds, such as:
4-[2-(3-methoxyphenoxy)ethyl]morpholine hydrochloride: This compound has a methoxy group instead of an isopropoxy group, which may result in different chemical and biological properties.
4-[2-(3-ethoxyphenoxy)ethyl]morpholine hydrochloride: The ethoxy group in this compound can influence its reactivity and interactions with biological targets.
4-[2-(3-propoxyphenoxy)ethyl]morpholine hydrochloride: The propoxy group may affect the compound’s solubility and stability.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
特性
IUPAC Name |
4-[2-(3-propan-2-yloxyphenoxy)ethyl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3.ClH/c1-13(2)19-15-5-3-4-14(12-15)18-11-8-16-6-9-17-10-7-16;/h3-5,12-13H,6-11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOEFFUGRROILGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)OCCN2CCOCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


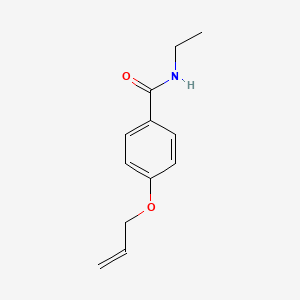
![1-Methyl-4-[3-(3-propoxyphenoxy)propyl]piperazine;hydrochloride](/img/structure/B4398885.png)
![1-[2-[2-(1-Chloronaphthalen-2-yl)oxyethoxy]ethyl]-4-methylpiperazine;hydrochloride](/img/structure/B4398898.png)
![2-[(2-hydroxyethyl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4398906.png)
![[4-[2-(3,4-Dimethoxyphenyl)ethylcarbamoyl]phenyl] propanoate](/img/structure/B4398913.png)
![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-3,6-dichloro-1-benzothiophene-2-carboxamide](/img/structure/B4398921.png)
![METHYL 2-[2-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ACETAMIDO]BENZOATE](/img/structure/B4398931.png)
![N-[4-(2-methylpiperidin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B4398939.png)
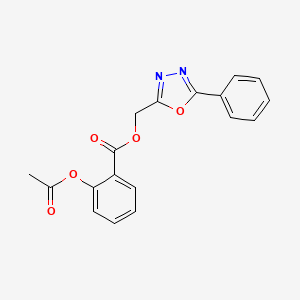
![1-Methyl-4-[2-[2-(4-methylphenyl)sulfanylethoxy]ethyl]piperazine;hydrochloride](/img/structure/B4398963.png)
![3-{[(3-fluorophenyl)amino]carbonyl}phenyl acetate](/img/structure/B4398971.png)
